- Chemical Synthesis of Ketopentose-5-phosphates, European Journal of Organic Chemistry, 2017, 2017(21), 3033-3040

Cas no 2088844-78-2 (Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate)

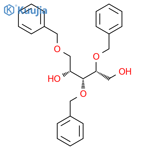

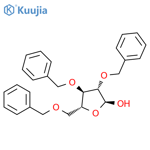

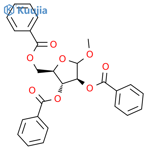

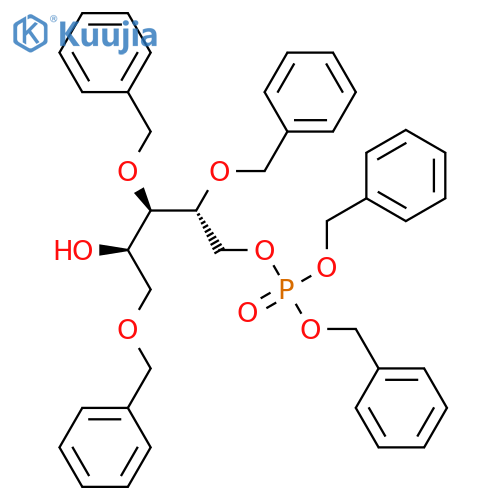

2088844-78-2 structure

商品名:Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate

CAS番号:2088844-78-2

MF:C40H43O8P

メガワット:682.738393068314

CID:5721149

Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate 化学的及び物理的性質

名前と識別子

-

- Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate

-

- インチ: 1S/C40H43O8P/c41-38(31-43-26-33-16-6-1-7-17-33)40(45-28-35-20-10-3-11-21-35)39(44-27-34-18-8-2-9-19-34)32-48-49(42,46-29-36-22-12-4-13-23-36)47-30-37-24-14-5-15-25-37/h1-25,38-41H,26-32H2/t38-,39-,40-/m1/s1

- InChIKey: LHCCAUDIXYKUQP-ACUYYCNJSA-N

- ほほえんだ: [C@@H](OCC1C=CC=CC=1)(COP(=O)(OCC1C=CC=CC=1)OCC1C=CC=CC=1)[C@@H]([C@H](O)COCC1C=CC=CC=1)OCC1C=CC=CC=1

じっけんとくせい

- 密度みつど: 1.223±0.06 g/cm3(Predicted)

- ゆうかいてん: NA

- ふってん: 782.7±60.0 °C(Predicted)

- 酸性度係数(pKa): 13.32±0.20(Predicted)

Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D418255-25mg |

Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate |

2088844-78-2 | 25mg |

$ 1200.00 | 2023-09-07 | ||

| TRC | D418255-10mg |

Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate |

2088844-78-2 | 10mg |

$758.00 | 2023-05-18 | ||

| TRC | D418255-5mg |

Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate |

2088844-78-2 | 5mg |

$397.00 | 2023-05-18 |

Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate 合成方法

Synthetic Routes 1

はんのうじょうけん

1.1 Reagents: Acetyl chloride ; overnight, rt

1.2 Reagents: Pyridine ; 4 h, 0 °C → rt

2.1 Reagents: Sodium methoxide Solvents: Methanol ; 70 min, rt

3.1 Reagents: Tetrabutylammonium iodide , Sodium hydride Solvents: Dimethylformamide ; 1.5 h, 0 °C → rt

4.1 Reagents: Acetic acid , Sulfuric acid Solvents: Water ; 30 min, 100 °C; 100 °C → rt

4.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt

5.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 5 h, rt

5.2 Reagents: Acetic acid ; pH 4 - 5, rt

6.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C

6.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt

6.3 Reagents: Water ; rt

1.2 Reagents: Pyridine ; 4 h, 0 °C → rt

2.1 Reagents: Sodium methoxide Solvents: Methanol ; 70 min, rt

3.1 Reagents: Tetrabutylammonium iodide , Sodium hydride Solvents: Dimethylformamide ; 1.5 h, 0 °C → rt

4.1 Reagents: Acetic acid , Sulfuric acid Solvents: Water ; 30 min, 100 °C; 100 °C → rt

4.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt

5.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 5 h, rt

5.2 Reagents: Acetic acid ; pH 4 - 5, rt

6.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C

6.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt

6.3 Reagents: Water ; rt

リファレンス

Synthetic Routes 2

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C

1.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt

1.3 Reagents: Water ; rt

1.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt

1.3 Reagents: Water ; rt

リファレンス

- Chemical Synthesis of Ketopentose-5-phosphates, European Journal of Organic Chemistry, 2017, 2017(21), 3033-3040

Synthetic Routes 3

はんのうじょうけん

1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 5 h, rt

1.2 Reagents: Acetic acid ; pH 4 - 5, rt

2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C

2.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt

2.3 Reagents: Water ; rt

1.2 Reagents: Acetic acid ; pH 4 - 5, rt

2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C

2.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt

2.3 Reagents: Water ; rt

リファレンス

- Chemical Synthesis of Ketopentose-5-phosphates, European Journal of Organic Chemistry, 2017, 2017(21), 3033-3040

Synthetic Routes 4

はんのうじょうけん

1.1 Reagents: Acetic acid , Sulfuric acid Solvents: Water ; 30 min, 100 °C; 100 °C → rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt

2.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 5 h, rt

2.2 Reagents: Acetic acid ; pH 4 - 5, rt

3.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C

3.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt

3.3 Reagents: Water ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt

2.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 5 h, rt

2.2 Reagents: Acetic acid ; pH 4 - 5, rt

3.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C

3.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt

3.3 Reagents: Water ; rt

リファレンス

- Chemical Synthesis of Ketopentose-5-phosphates, European Journal of Organic Chemistry, 2017, 2017(21), 3033-3040

Synthetic Routes 5

はんのうじょうけん

1.1 Reagents: Tetrabutylammonium iodide , Sodium hydride Solvents: Dimethylformamide ; 1.5 h, 0 °C → rt

2.1 Reagents: Acetic acid , Sulfuric acid Solvents: Water ; 30 min, 100 °C; 100 °C → rt

2.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt

3.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 5 h, rt

3.2 Reagents: Acetic acid ; pH 4 - 5, rt

4.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C

4.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt

4.3 Reagents: Water ; rt

2.1 Reagents: Acetic acid , Sulfuric acid Solvents: Water ; 30 min, 100 °C; 100 °C → rt

2.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt

3.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 5 h, rt

3.2 Reagents: Acetic acid ; pH 4 - 5, rt

4.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C

4.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt

4.3 Reagents: Water ; rt

リファレンス

- Chemical Synthesis of Ketopentose-5-phosphates, European Journal of Organic Chemistry, 2017, 2017(21), 3033-3040

Synthetic Routes 6

はんのうじょうけん

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 70 min, rt

2.1 Reagents: Tetrabutylammonium iodide , Sodium hydride Solvents: Dimethylformamide ; 1.5 h, 0 °C → rt

3.1 Reagents: Acetic acid , Sulfuric acid Solvents: Water ; 30 min, 100 °C; 100 °C → rt

3.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt

4.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 5 h, rt

4.2 Reagents: Acetic acid ; pH 4 - 5, rt

5.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C

5.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt

5.3 Reagents: Water ; rt

2.1 Reagents: Tetrabutylammonium iodide , Sodium hydride Solvents: Dimethylformamide ; 1.5 h, 0 °C → rt

3.1 Reagents: Acetic acid , Sulfuric acid Solvents: Water ; 30 min, 100 °C; 100 °C → rt

3.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt

4.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 5 h, rt

4.2 Reagents: Acetic acid ; pH 4 - 5, rt

5.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C

5.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt

5.3 Reagents: Water ; rt

リファレンス

- Chemical Synthesis of Ketopentose-5-phosphates, European Journal of Organic Chemistry, 2017, 2017(21), 3033-3040

Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate Raw materials

- α-D-Arabinofuranose, 2,3,5-tris-O-(phenylmethyl)-

- Methyl D-arabinofuranoside

- 2,3,5-Tri-O-benzyl-beta-D-arabinofuranose

- D-Arabinose

- 2,3,5-Tri-O-benzyl-D-arabinitol

- D-Arabinofuranoside, methyl 2,3,5-tris-O-(phenylmethyl)-

- D-Arabinofuranoside, methyl, 2,3,5-tribenzoate

- Dibenzylphosphoryl Chloride, 95%, in Benzene - ~10% w/v

- Benzoyl chloride

Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate Preparation Products

Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate 関連文献

-

Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311

2088844-78-2 (Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate) 関連製品

- 2172490-31-0(ethyl 1-(1-hydroxycyclobutyl)-2-methylcyclopropane-1-carboxylate)

- 2580255-15-6(1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid)

- 1368345-95-2(5,6-dihydro-4H-thieno[3,2-b]pyrrole)

- 1704082-30-3((3-Fluoro-5-((4-methoxybenzyl)carbamoyl)phenyl)boronic acid)

- 863679-47-4(1-(2-(trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane)

- 2171960-15-7(tert-butyl 3-(2-aminopyridin-3-yl)-4-hydroxypyrrolidine-1-carboxylate)

- 65448-40-0(2,4-Bis(benzylamino)pyrimidine)

- 68077-27-0(Norfloxacin hydrochloride)

- 10445-00-8(1,3,4-Thiadiazol-2-amine, 5-[2-(trifluoromethyl)phenyl]-)

- 1804778-81-1(3-(Fluoromethyl)-2-iodo-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量